7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one
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Overview
Description
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one is a heterocyclic compound with a molecular formula of C7H4BrN3O and a molecular weight of 226.03 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one typically involves the bromination of pyrido[3,4-d]pyridazin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted pyridazinones, N-oxides, and dihydropyridazinones .
Scientific Research Applications
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways and molecular interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another brominated heterocycle with similar applications in material science and medicinal chemistry.
7-chloro-4aH-pyrido[3,4-d]pyridazin-4-one: A chlorinated analogue with comparable chemical properties and reactivity.
Uniqueness
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogues. The presence of the bromine atom enhances its ability to participate in substitution reactions and interact with biological targets .
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3,5H |
InChI Key |
DVAVEDSVUDOHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=CC2=CN=NC(=O)C21)Br |
Origin of Product |
United States |
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